molecular formula C29H40O9 B14410851 2-Butenoic acid, 2-methyl-, (1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)-2,7-bis(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta(a)cyclopropa(f)cycloundecen-10-yl ester, (2E)- CAS No. 82513-30-2

2-Butenoic acid, 2-methyl-, (1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)-2,7-bis(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta(a)cyclopropa(f)cycloundecen-10-yl ester, (2E)-

Cat. No.: B14410851
CAS No.: 82513-30-2
M. Wt: 532.6 g/mol
InChI Key: JCDHPWIMRDHSED-BWINVZHUSA-N
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Description

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Preparation Methods

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Chemical Reactions Analysis

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Mechanism of Action

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Properties

CAS No.

82513-30-2

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

IUPAC Name

[(1R,3S,4R,5R,7S,8R,9R,10Z,12S,13S,14S)-4,13-diacetyloxy-8-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C29H40O9/c1-10-13(2)26(34)37-22-14(3)11-29-25(36-18(7)31)15(4)12-28(29,38-29)24(33)16(5)23(35-17(6)30)20-19(21(22)32)27(20,8)9/h10-11,15-16,19-23,25,32H,12H2,1-9H3/b13-10+,14-11-/t15-,16-,19+,20-,21+,22+,23-,25-,28-,29-/m0/s1

InChI Key

JCDHPWIMRDHSED-BWINVZHUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]/1[C@@H]([C@H]2[C@H](C2(C)C)[C@H]([C@@H](C(=O)[C@@]34C[C@@H]([C@@H]([C@@]3(O4)/C=C1/C)OC(=O)C)C)C)OC(=O)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C2C(C2(C)C)C(C(C(=O)C34CC(C(C3(O4)C=C1C)OC(=O)C)C)C)OC(=O)C)O

Origin of Product

United States

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